molecular formula C20H24N2O4S2 B2649385 ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate CAS No. 686772-76-9

ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate

Cat. No.: B2649385
CAS No.: 686772-76-9
M. Wt: 420.54
InChI Key: NCJXIHDOTFGZNH-UHFFFAOYSA-N
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Description

Structural Significance of Ethyl 2-{[3-(4-Ethoxyphenyl)-4-Oxo-Thienopyrimidin-2-yl]Sulfanyl}Butanoate

The compound's architecture combines three modular components that synergistically enhance drug-likeness:

1. Thieno[3,2-d]pyrimidine Core
This bicyclic system serves as a purine bioisostere, mimicking adenine's hydrogen-bonding pattern while offering superior metabolic stability compared to purine-based scaffolds. X-ray crystallographic studies demonstrate that the sulfur atom at position 1 enhances π-π stacking interactions with tyrosine residues in kinase domains. The 4-oxo group participates in critical hydrogen bonds with backbone amides of catalytic lysine residues, as observed in ATR kinase complexes.

2. Sulfanyl Substituent
Positioning at C2 of the thienopyrimidine ring introduces:

  • Enhanced dipole interactions with polar kinase subpockets
  • Improved solubility through sulfur's lone pair electrons
  • Conformational restriction via steric interactions with adjacent methyl groups

3. 4-Ethoxyphenyl Moiety
This aromatic extension provides:

  • Hydrophobic complementarity to protein subdomains
  • Metabolic protection against rapid O-dealkylation through ethoxy group stabilization
  • Directional control of molecular orientation in binding cavities

Table 1: Key Structural Parameters vs. Biological Activity

Structural Feature Target Interaction Biological Impact Source
Thieno[3,2-d]pyrimidine core ATP-binding site occupation Kinase inhibition (IC~50~ 1.5nM)
C2 sulfanyl group Hydrogen bond donation Selectivity over PI3K isoforms
4-Ethoxyphenyl extension Hydrophobic pocket filling Improved cellular permeability

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-4-16(19(24)26-6-3)28-20-21-15-11-12-27-17(15)18(23)22(20)13-7-9-14(10-8-13)25-5-2/h7-10,16H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXIHDOTFGZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate typically involves multi-step organic reactions. One common approach is the nucleophilic addition followed by cyclization to form the thienopyrimidine core. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to various enzymes or receptors, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) LogP Key Properties/Applications Reference
Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate Thieno[3,2-d]pyrimidin-4-one 3-(4-ethoxyphenyl), 2-(sulfanyl butanoate) ~470 (estimated) ~3.5† Potential kinase/modulator N/A
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-(4-ethoxyphenyl), 2-(biphenyl oxoethyl sulfanyl) >500 (estimated) >4.0† Enhanced lipophilicity
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidin-4-one 3-phenyl, 2-(sulfanyl acetyl aminobenzoate) 467.6 3.8 Antimicrobial activity (inferred)
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate Thieno[3,2-d]pyrimidin-4-one 7-phenyl, 3-acetyl aminobenzoate ~470 (estimated) ~3.6† Positional isomerism effects

†Estimated based on substituent contributions.

Key Observations:

The target compound’s 4-ethoxyphenyl group balances lipophilicity (LogP ~3.5) with hydrogen-bonding capacity, ideal for drug-like properties.

Biological Activity :

  • Compounds with sulfanyl-linked esters (e.g., ) show inferred antimicrobial activity due to esterase-mediated hydrolysis, releasing bioactive thiols .
  • The 4-ethoxyphenyl group may enhance target specificity compared to phenyl substituents (e.g., ) by modulating electronic effects.

Synthetic Methodologies: High-temperature reactions (e.g., 230°C in ) are common for thienopyrimidine cyclization, whereas esterification (e.g., THF at room temperature in ) is milder. The target compound likely requires multi-step synthesis involving cyclocondensation and nucleophilic sulfanyl substitution .

Oxobutanoate Derivatives: Functional Comparisons

Table 2: Oxobutanoate Derivatives with Sulfamoyl/Hydrazono Groups
Compound (Example) Core Structure Substituents Melting Point (°C) Activity Reference
2-(2-(3-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate Oxobutanoate Hydrazono-sulfamoylphenyl 143–145 Antimicrobial
Target Compound Thienopyrimidine Sulfanyl butanoate N/A Kinase inhibition? N/A
Key Insights:
  • Bioactivity: Oxobutanoates with hydrazono groups exhibit antimicrobial activity via membrane disruption .
  • Structural Flexibility: The butanoate ester in the target compound offers metabolic stability compared to hydrazono-linked oxobutanoates, which are prone to hydrolysis.

Biological Activity

Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of approximately 378.46 g/mol. The compound features a thieno[3,2-d]pyrimidine backbone that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H18N2O4S
Molecular Weight378.46 g/mol
StructureThieno[3,2-d]pyrimidine

Biological Activities

Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure exhibit a range of biological activities:

  • Antimicrobial Activity : Ethyl derivatives similar to this compound have shown significant antibacterial and antifungal properties against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans . The presence of the sulfanyl group may enhance these effects by increasing the compound's reactivity towards microbial targets.
  • Anticancer Potential : The thieno[3,2-d]pyrimidine structure has been linked to kinase inhibitory activity, which is crucial in cancer treatment as kinases play a vital role in cell signaling pathways associated with tumor growth . Studies have indicated that derivatives of this compound may act as effective inhibitors against specific cancer cell lines.
  • Anticonvulsant Properties : Some derivatives of thienopyrimidine compounds have demonstrated anticonvulsant activity in preclinical studies . This suggests potential applications in treating epilepsy or other seizure disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds to assess their biological activities:

  • A study published in 2012 synthesized a series of ethyl thienopyrimidine derivatives and evaluated their antimicrobial activities. Results showed that compounds with similar structural motifs exhibited significant inhibition against various microorganisms .
  • Another investigation highlighted the synthesis of thienopyrimidine derivatives with potential anticancer properties. The study detailed the mechanism through which these compounds inhibit kinase activity, leading to reduced proliferation of cancer cells .

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